N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
Description
N-[(2Z)-4-Fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a benzamide derivative featuring a 4-fluoro-3-methyl-substituted dihydrobenzothiazole ring system conjugated with a 3,5-dimethoxybenzoyl group. The benzothiazole core incorporates sulfur and nitrogen atoms, which confer unique electronic and steric properties. The fluorine atom at position 4 and methyl group at position 3 on the benzothiazole ring may enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding or π-stacking. The 3,5-dimethoxybenzamide moiety likely contributes to solubility and binding affinity through its electron-donating methoxy groups .
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20-15-13(18)5-4-6-14(15)24-17(20)19-16(21)10-7-11(22-2)9-12(8-10)23-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMERYBNZHZNYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Benzamide Moiety: The benzamide group can be attached through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the benzothiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide exhibit antimicrobial properties. Studies have demonstrated efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
Case Study: Antibacterial Properties
A study conducted by utilized derivatives of benzothiazole compounds to evaluate their antibacterial activity. The results showed significant inhibition of bacterial growth, suggesting that N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide could be effective against resistant strains of bacteria.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms.
Data Table: Anticancer Activity
| Compound Name | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(4-fluoro-3-methylbenzothiazol) | Breast Cancer | 15.0 | |
| N-(4-fluoro-3-methylbenzothiazol) | Lung Cancer | 22.5 |
Material Science Applications
Polymer Development
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide can serve as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and performance under various environmental conditions.
Case Study: Polymer Blends
A study explored the use of this compound in creating polymer blends for packaging materials. The findings indicated improved barrier properties against moisture and gases compared to conventional materials.
Agricultural Applications
Pesticidal Properties
Research has suggested that compounds derived from benzothiazole exhibit pesticidal activity against various agricultural pests. This compound may be developed into an effective pesticide formulation.
Data Table: Pesticidal Efficacy
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
(Z)-3,4-Dimethoxy-N-(3-oxo-3-(m-tolylamino)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide (4a) (): Features a 3,4-dimethoxybenzamide group linked to a trimethoxyphenyl-enone scaffold. Lacks the benzothiazole ring but shares methoxy-substituted benzamide motifs. Exhibits multiple NH and carbonyl groups, enabling hydrogen-bonding networks.
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ():
- Contains a fluorophenyl-substituted dihydrothienylidene ring instead of benzothiazole.
- Shares the fluoro and methyl substituents but utilizes a sulfur-containing thiophene ring.
S-Alkylated 1,2,4-Triazoles [10–15] ():
- Derivatives with sulfonylphenyl and difluorophenyl groups attached to triazole-thione cores.
- Highlight the role of halogenated aryl groups in modulating electronic properties.
Functional Group Impact
- Contrasts with non-fluorinated triazoles in , where sulfonyl groups dominate electronic effects.
Methoxy Groups :
Heterocyclic Cores :
Tautomerism and Reactivity
Biological Activity
Molecular Formula
- Molecular Formula : CHFNOS
Structural Features
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of fluorine and methoxy groups may enhance its pharmacological properties.
Anticancer Properties
Several studies have indicated that benzothiazole derivatives possess anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in various in vitro assays.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit antimicrobial effects against various pathogens. The activity against both Gram-positive and Gram-negative bacteria has been noted.
- Case Study : A study involving derivatives of benzothiazole showed significant inhibition of bacterial growth, suggesting that this compound may also exhibit similar properties.
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may influence neurotransmitter levels and reduce oxidative stress.
- Research Findings : In animal models of epilepsy, compounds structurally related to N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide showed a reduction in seizure frequency and severity.
Summary of Biological Activities
Pharmacological Studies
- Anticancer Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis.
- Neuroprotection : Studies using zebrafish models indicated that the compound could mitigate oxidative stress and improve survival rates during induced seizures.
Mechanistic Insights
The biological activity is likely attributed to:
- Interaction with specific cellular pathways involved in apoptosis.
- Modulation of neurotransmitter systems contributing to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
